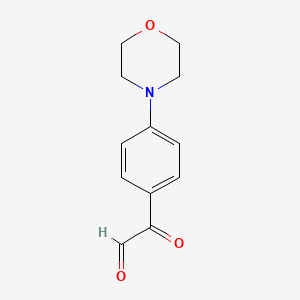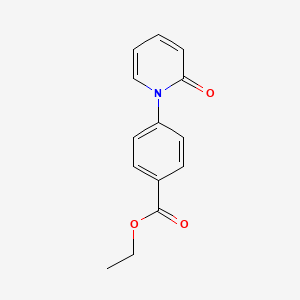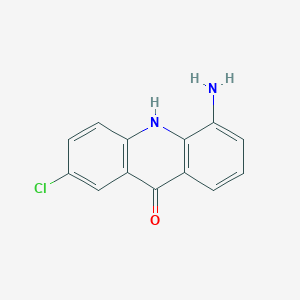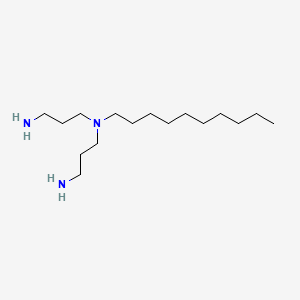![molecular formula C12H16ClNO B1627811 4-[(2-Chlorophenoxy)methyl]piperidine CAS No. 63608-31-1](/img/structure/B1627811.png)
4-[(2-Chlorophenoxy)methyl]piperidine
Übersicht
Beschreibung
4-[(2-Chlorophenoxy)methyl]piperidine, also known as 4-CMP, is a synthetic compound that has been used in a variety of scientific research applications. It is a piperidine derivative that is composed of a phenoxy ring and a piperidine ring, with a chloro group at the 2-position of the phenoxy ring. It is a colorless, crystalline solid that is soluble in water and has a melting point of 59-60°C. 4-CMP has been extensively studied due to its potential applications in the fields of medicinal chemistry and drug development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
One study focuses on the synthesis and biological evaluation of 4,5-disubstituted-thizolyl amides, derivatives of 4-hydroxy-piperidine, tested for anti-inflammatory and antioxidant activities. These compounds exhibited significant activity, dependent on specific structural characteristics, suggesting the potential for further development into therapeutic agents (Geronikaki et al., 2003).
Corrosion Inhibition
Another area of application involves the corrosion inhibition properties of piperidine derivatives. A study employing quantum chemical calculations and molecular dynamics simulations investigated three piperidine derivatives on the corrosion of iron, revealing their potential as effective corrosion inhibitors (Kaya et al., 2016).
Crystal and Molecular Structure
Research on the crystal and molecular structure of piperidin-4-one derivatives provides insights into their chemical behavior and potential for forming stable compounds with specific configurations, valuable for material science and pharmaceutical applications (Park et al., 2012).
Antimycobacterial Activity
The discovery of spiro-piperidin-4-ones through atom economic and stereoselective synthesis highlighted their in vitro and in vivo activity against Mycobacterium tuberculosis, indicating their potential as antimycobacterial agents (Kumar et al., 2008).
Antimicrobial Studies
Chloro-diorganotin(IV) complexes of 4-methyl-1-piperidine carbodithioic acid have been synthesized and characterized, displaying significant antimicrobial activity against various pathogens. This underscores the potential of such complexes in developing new antimicrobial agents (Shahzadi et al., 2006).
Eigenschaften
IUPAC Name |
4-[(2-chlorophenoxy)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDQERJRGLCJKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589363 | |
| Record name | 4-[(2-Chlorophenoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chlorophenoxy)methyl]piperidine | |
CAS RN |
63608-31-1 | |
| Record name | 4-[(2-Chlorophenoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2R,3R)-1,3-Dihydroxyoctadecan-2-yl]tetracosanamide](/img/structure/B1627731.png)

![1-[(Prop-2-en-1-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1627735.png)
![[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-yl-acetic acid](/img/structure/B1627737.png)
![Benzyl [4'-(aminomethyl)[1,1'-biphenyl]-3-yl]carbamate](/img/structure/B1627738.png)





![4-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline](/img/structure/B1627749.png)
![2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1627750.png)
